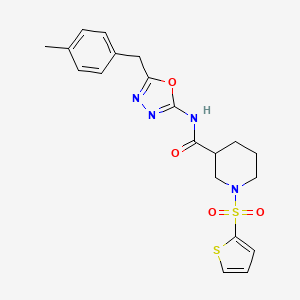
2-(3-Methoxy-phenylamino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of “1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone” was established using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. While specific reactions for “2-(3-Methoxy-phenylamino)-nicotinic acid” are not available, the reactions of related compounds might provide some insights .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. For instance, the properties of “1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone” were investigated using Gaussian software .Applications De Recherche Scientifique
Pharmacology
2-(3-Methoxy-phenylamino)-nicotinic acid: has potential applications in pharmacology due to its structural similarity to compounds that interact with various biological targets. It could be used in the design of new drugs, particularly those targeting nicotinic acid receptors, which are implicated in a range of diseases from metabolic disorders to inflammation .
Agriculture
In agriculture, this compound could be explored for its role as a growth regulator or as a part of herbicidal formulations. Its structural framework allows for interaction with plant enzymes, potentially affecting growth patterns or protecting crops from pests .
Material Science
2-(3-Methoxy-phenylamino)-nicotinic acid: may serve as a precursor or a stabilizing agent in the synthesis of advanced materials. Its phenylamino group can bind to various metals, aiding in the creation of new metal-organic frameworks (MOFs) or nanomaterials with applications ranging from catalysis to drug delivery .
Biochemistry Research
In biochemistry research, this compound’s derivatives could be used to study enzyme inhibition or as a molecular probe due to its ability to bind to active sites of enzymes or receptors, providing insights into their functioning and aiding in the development of therapeutic agents .
Industrial Applications
Industrially, 2-(3-Methoxy-phenylamino)-nicotinic acid could be involved in the synthesis of dyes, pigments, or corrosion inhibitors. Its aromatic structure makes it suitable for creating compounds with specific optical properties or protective coatings .
Environmental Applications
Environmental science could benefit from the use of this compound in the development of sensors or indicators for pollutants. Its reactivity with various environmental contaminants could lead to new methods for detecting and quantifying harmful substances in ecosystems .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLISMYSIFNNHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-phenylamino)-nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)


![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)


![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)